吡啶硫酮钠

描述

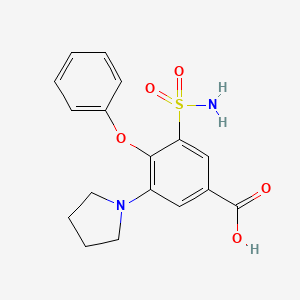

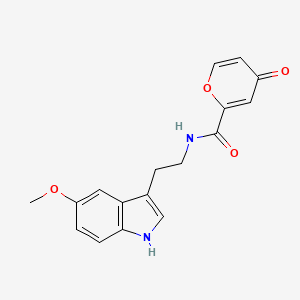

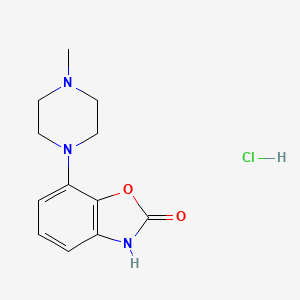

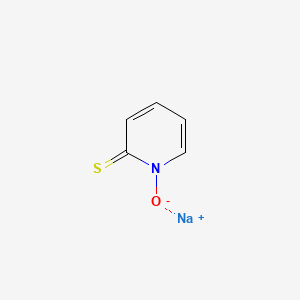

Pyrithione Sodium, also known as pyrithione sodium, omadine sodium, pyrithione, or α-mercapto-2-pyridine-N-oxide sodium, is a type of pyridine derivative fungicide . It is commonly found in the form of a white or off-white powder that is easily soluble in water and organic solvents such as ethanol . It is stable under neutral or alkaline conditions and exhibits solubility in water, ethanol, and PEG 400 .

Synthesis Analysis

The preparation of pyrithione was first reported in 1950 by Shaw and was prepared by reaction of 2-chloropyridine N-oxide with sodium hydrosulfide followed by acidification . A patent describes a three-step reaction sequence wherein a 2-halopyridine-N-oxide is first reacted with sodium hydrosulfide to form 2-mercaptopyridine-N-oxide .

Molecular Structure Analysis

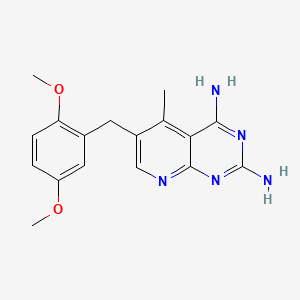

Pyrithione Sodium has a molecular formula of C5H4NNaOS and an average mass of 149.146 Da . It exists as a pair of tautomers, the major form being the thione 1-hydroxy-2 (1H)-pyridinethione and the minor form being the thiol 2-mercaptopyridine N-oxide .

Chemical Reactions Analysis

Pyrithione Sodium exhibits a solubility (by mass fraction) of approximately 53% in water, 19% in ethanol, and 12% in polyethylene glycol 400 (PEG 400). It is best utilized within a pH range of 7 to 10, with a pH value of 8.0 for a 2% aqueous solution .

Physical And Chemical Properties Analysis

With a melting point of 250°C and a slight characteristic odor, sodium pyrithione exhibits a solubility (by mass fraction) of approximately 53% in water, 19% in ethanol, and 12% in polyethylene glycol 400 (PEG 400). It is best utilized within a pH range of 7 to 10, with a pH value of 8.0 for a 2% aqueous solution .

科学研究应用

抗菌和防腐特性

吡啶硫酮钠,曲霉酸的衍生物,表现出有效的抑菌和抗菌特性。其机制尚未完全阐明,但涉及膜转运的干扰,导致代谢控制丧失。一项引人注目的研究强调了吡啶硫酮钠 (SPT) 的双功能特性,包括抗菌和防腐作用,特别是对 X80 碳钢上的硫酸盐还原菌。研究发现,特定浓度的 SPT 可以将浮游和固着细菌降低到无法检测到的水平,从而显着提高缓蚀效率。重量损失测量和电化学数据支持了这一点。此外,分子模型表明 SPT 在碳钢上具有很强的结合能,促进了其吸附,并为工业应用提供了一种创新的方法来对抗腐蚀和微生物污染 (Definitions,2020 年)(Wang 等,2019 年).

电化学应用

吡啶硫酮钠在电化学应用中发挥着重要作用。一系列过渡金属吡啶硫酮配合物被合成并评估为质子还原电催化剂。当使用乙酸作为质子源时,这些配合物表现出不同的效率。特别是镍吡啶硫酮配合物显示出最佳性能,暗示在能量转换和储存技术中的潜在应用。电催化行为与密度泛函理论计算的理论支持相结合,为吡啶硫酮配合物在先进电化学过程中的利用开辟了新的途径 (Tang 和 Fan,2023 年).

木材防腐

吡啶硫酮钠的抗菌特性已有效地用于木材防腐。硫酸铜 (II) 和吡啶硫酮钠的混合物在保护木材免受腐朽真菌侵害方面表现出协同作用。在陆地微观世界和现场桩试验中的功效研究表明,这种混合物在防止真菌和白蚁降解方面优于各个组分,突出了其作为传统木材防腐剂更环保的替代品的潜力 (Schultz、Nilsson 和 Nicholas,2000 年).

了解膜转运蛋白在抗菌活性中的作用

对吡啶硫酮在大肠杆菌中的抗菌活性的研究揭示了特定膜转运蛋白的参与。该研究阐明了 FepC 和 MetQ 在吡啶硫酮及其金属配合物摄取中的作用,从而更深入地了解其抗菌功效背后的分子机制。这一见解不仅促进了我们对吡啶硫酮作用方式的认识,还强调了膜转运蛋白在促进药物摄取(包括金属药物化合物)中的更广泛意义 (Salcedo-Sora 等,2021 年).

细胞机制和毒理学

对吡啶硫酮钠对哺乳动物神经元中细胞内钙水平的影响的研究提供了对其细胞机制和物种特异性毒理学效应的见解。该研究强调了该物质跨质膜诱导钙离子持续流入的能力,这一现象在包括啮齿动物和灵长类动物在内的物种中都是保守的。这项研究对于了解吡啶硫酮钠的细胞影响及其在毒理学和药理学中的潜在影响至关重要 (Knox 等,2008 年).

属性

IUPAC Name |

sodium;1-oxidopyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNJIIJLOFJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1121-30-8 (Parent) | |

| Record name | Pyrithione sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015922788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6034920 | |

| Record name | Sodium pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Pyrithione sodium | |

CAS RN |

15922-78-8, 3811-73-2 | |

| Record name | Pyrithione sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015922788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrithione sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。